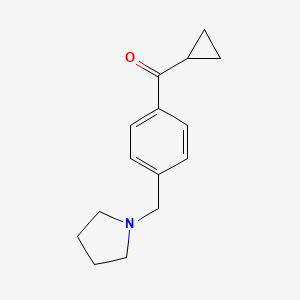

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone

Description

Properties

IUPAC Name |

cyclopropyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h3-6,14H,1-2,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDAMARAVUUARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642773 | |

| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-97-1 | |

| Record name | Cyclopropyl[4-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Cyclopropyl Phenyl Ketone Core

A common approach to the cyclopropyl ketone moiety involves the reaction of cyclopropylmagnesium bromide (a Grignard reagent) with aromatic nitriles, such as 4-cyanopyridine or 4-cyanophenyl derivatives, followed by acidic workup to yield the corresponding ketone.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyclopropylmagnesium bromide in dry tetrahydrofuran (THF) at 0 °C | Prepared by reacting magnesium chips with bromocyclopropane in THF |

| 2 | Addition to 4-cyanophenyl derivative in dry THF at 0 °C to room temperature | Nucleophilic addition of Grignard reagent to nitrile |

| 3 | Quenching with 1M HCl, followed by alkalization with 10% NaOH | Hydrolysis of intermediate imine to ketone |

| 4 | Extraction with dichloromethane, drying, and concentration | Isolation of crude ketone |

| 5 | Purification by column chromatography | Obtaining pure cyclopropyl phenyl ketone |

This method yields cyclopropyl(4-pyridyl) ketone analogs with good efficiency and purity.

Introduction of Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent on the para position of the phenyl ring is typically introduced via reductive amination or nucleophilic substitution involving:

- Reaction of the para-substituted benzaldehyde or benzyl halide intermediate with pyrrolidine or its derivatives.

- Use of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation to convert imines or Schiff bases to the corresponding amines.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Para-substituted benzaldehyde or benzyl halide | Starting material with reactive site for amination |

| 2 | Pyrrolidine or pyrrolidinomethyl reagent | Nucleophile for substitution or imine formation |

| 3 | Reducing agent (e.g., NaBH(OAc)3) in aprotic solvent (e.g., dichloromethane) | Reductive amination to form secondary amine |

| 4 | Purification by extraction and chromatography | Isolation of pyrrolidinomethyl-substituted product |

This step is critical for installing the pyrrolidinomethyl group with high regioselectivity and yield.

Alternative Synthetic Routes and Catalytic Methods

Some patents and literature describe alternative catalytic hydrogenation or amination methods to improve stereoselectivity and yield:

- Use of palladium on carbon catalysts under hydrogen atmosphere for selective hydrogenation steps.

- Employing composite catalysts involving calcium oxide, zinc oxide, and cerium sesquioxide for related transformations.

- Controlled temperature and solvent conditions (e.g., toluene, THF) to optimize reaction rates and selectivity.

- Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Grignard reagent preparation | Mg chips + bromocyclopropane in dry THF | Initiated at room temperature or slightly elevated |

| Reaction temperature (Grignard addition) | 0 °C to room temperature | Controlled to avoid side reactions |

| Acidic quench | 1M HCl | Converts intermediate to ketone |

| Reductive amination solvent | Dichloromethane, THF, or toluene | Aprotic solvents preferred |

| Reducing agent | Sodium triacetoxyborohydride or catalytic hydrogenation | Mild reducing conditions to preserve functional groups |

| Catalyst (if used) | Pd/C, composite catalysts (CaO, ZnO, Ce2O3) | For hydrogenation or selective transformations |

| Reaction time | 2-5 hours for Grignard addition; 2-3 hours for amination | Dependent on scale and conditions |

| Purification | Column chromatography (silica gel) | Ethyl acetate/petroleum ether gradients |

- The Grignard addition to aromatic nitriles is a robust method for cyclopropyl ketone formation, with yields typically above 70% after purification.

- Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions; mild reducing agents and aprotic solvents improve selectivity.

- Catalytic hydrogenation steps can be optimized by selecting appropriate catalysts and reaction temperatures (60-90 °C) to enhance diastereoselectivity and yield.

- Use of composite catalysts has been reported to improve reaction efficiency in related ketone syntheses, suggesting potential for adaptation in this compound’s preparation.

- Scale-up procedures involve careful control of reagent addition rates and temperature to maintain product quality.

The preparation of cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone involves a multi-step synthetic route primarily based on:

- Formation of the cyclopropyl ketone core via Grignard addition to aromatic nitriles.

- Introduction of the pyrrolidinomethyl substituent through reductive amination.

- Use of catalytic and purification techniques to optimize yield and purity.

These methods are supported by diverse research and patent literature, providing a reliable framework for laboratory synthesis and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl ketones.

Scientific Research Applications

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and the development of new chemical entities.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: As an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkyl-Substituted Phenyl Ketones

Cyclobutyl 4-(Pyrrolidinomethyl)Phenyl Ketone

- Molecular Formula: C₁₆H₂₁NO

- Molecular Weight : 243.35 g/mol

- However, the larger ring size may increase steric hindrance during reactions .

Cyclopropyl Phenyl Ketone

- Molecular Formula : C₁₀H₁₀O

- Molecular Weight : 146.19 g/mol

- Key Differences: Lacks the pyrrolidinomethyl group, resulting in lower molecular weight and simpler reactivity. Kinetic studies show slower reduction rates with NaBH₄ at 0°C (relative rate: 0.12 vs. acetophenone) due to cyclopropane strain .

Substituent-Modified Cyclopropyl Phenyl Ketones

4-Chlorophenyl Cyclopropyl Ketone

- Molecular Formula : C₁₀H₉ClO

- Molecular Weight : 180.63 g/mol

4-Bromophenyl Cyclopropyl Ketone

- Molecular Formula : C₁₀H₉BrO

- Molecular Weight : 225.08 g/mol

- Key Differences: Bromine’s larger size increases steric hindrance, which may reduce reaction rates compared to the smaller pyrrolidinomethyl group .

Cyclopropyl 4-Fluorophenyl Ketone

Tertiary Amine-Containing Analogs

Cyclopropyl [4-(1,1-Dimethylethyl)Phenyl]-Methanone

- Molecular Formula : C₁₄H₁₈O

- Molecular Weight : 202.29 g/mol

- Key Differences : The tert-butyl group provides steric bulk without the basicity of pyrrolidine, likely reducing solubility in polar solvents .

CIPROXIFAN (Cyclopropyl (4-[3-(1H-imidazol-4-yl)propyloxy]phenyl) ketone)

- Molecular Formula : C₁₆H₁₈N₂O₂

- Molecular Weight : 270.33 g/mol

Reactivity and Stability Insights

- Angular Strain Effects: Cyclopropyl phenyl ketone exhibits slower reduction kinetics with NaBH₄ due to strain energy transfer to the ketone carbon . The pyrrolidinomethyl group in the target compound may mitigate this by donating electrons via the amine, stabilizing the transition state.

- Steric Repulsion: Chiral catalysts induce steric clashes between ligands and cyclopropyl ketones, affecting enantioselectivity . The pyrrolidinomethyl group’s bulk could exacerbate such effects.

Biological Activity

Cyclopropyl 4-(pyrrolidinomethyl)phenyl ketone (CAS: 898776-97-1) is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a pyrrolidinomethyl moiety attached to a phenyl ketone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : C15H19NO

- Molecular Weight : 229.32 g/mol

- Boiling Point : Approximately 355.5 °C (predicted)

- Density : 1.152 g/cm³ (predicted)

- pKa : 9.26 (predicted)

The biological activity of this compound is likely influenced by its structural features, which may interact with various biological targets. Compounds with similar phenyl ketone structures have been known to exhibit diverse pharmacological effects, including:

- Enzyme Inhibition : Many phenyl ketones act as inhibitors for various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : The presence of the pyrrolidine group suggests possible interactions with neurotransmitter receptors, influencing neurological activity.

Case Studies

-

Neuroprotective Effects :

A study investigating pyrrolidine derivatives demonstrated significant neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS). These compounds were shown to extend survival and reduce protein aggregation associated with neurodegenerative diseases . -

Antimicrobial Properties :

Related cyclopropyl compounds have exhibited antimicrobial properties, suggesting that this compound could possess similar effects against bacterial strains. -

Metabolic Modulation :

Research on synthetic phenyl ketone derivatives indicated their ability to modulate oxidoreductase activity, which is crucial for managing conditions like Non-Alcoholic Fatty Liver Disease (NAFLD). This suggests potential therapeutic applications for this compound in metabolic disorders .

Future Directions

Further research is essential to elucidate the specific biological mechanisms and efficacy of this compound. Potential areas for investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Q. How do reaction kinetics of cyclopropyl phenyl ketone derivatives with sodium borohydride vary with temperature, and what experimental methods are used to determine these kinetics?

The reaction kinetics of cyclopropyl phenyl ketone with sodium borohydride exhibit temperature-dependent behavior due to the cyclopropane ring's angular strain. At 0°C, the relative rate of cyclopropyl phenyl ketone (0.12) is lower than other cycloalkyl analogs (e.g., cyclobutyl: 0.23, cyclopentyl: 0.36), attributed to strain energy hindering hydride attack. Kinetic experiments involve monitoring reaction progress via IR spectroscopy, tracking the disappearance of the carbonyl peak (~1680 cm⁻¹) and the emergence of alcohol O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) stretches. Second-order rate constants are derived from linear plots of concentration vs. time, with activation parameters (ΔH‡, ΔS‡) calculated using the Arrhenius equation .

Q. What methodologies are employed to assess the stability of cyclopropyl phenyl ketone under decarboxylative rearrangement conditions?

Stability is tested by subjecting the compound to strong acid or thermal conditions (e.g., reflux in toluene) and analyzing products via GC-MS or NMR. For instance, α-(phenylcarbonyl)cyclopropane carboxylic acid undergoes decarboxylation to yield only 8% cyclopropyl phenyl ketone, with no detectable 4,5-dihydrofuran rearrangement products. Control experiments confirm the ketone’s thermal stability under these conditions, ruling out decomposition pathways. Product isolation and spectroscopic comparison with authentic samples are critical for validation .

Advanced Research Questions

Q. How can cyclopropyl ketones be utilized in iridium-catalyzed hydrogen borrowing catalysis for C–C bond formation?

Cyclopropyl ketones serve as electrophilic partners in hydrogen borrowing reactions. For example, ortho-disubstituted phenyl and cyclopropyl ketones undergo iridium-catalyzed coupling with higher alcohols to form α-branched ketones. The cyclopropyl group stabilizes transition states via strain release, enabling regioselective bond formation. Post-reaction, retro-Friedel-Crafts acylation or homoconjugate addition with nucleophiles (e.g., Grignard reagents) further diversifies products. Optimization involves screening ligands (e.g., phosphines), solvents (e.g., THF), and temperatures to maximize yield .

Q. What role does conformational analysis play in understanding the reactivity of cyclopropyl ketones?

Ab initio studies reveal that cyclopropyl methyl ketone adopts an s-cis conformation (global minimum) and a higher-energy s-trans conformation. The s-cis geometry maximizes conjugative overlap between the cyclopropane ring and carbonyl, lowering the LUMO energy and enhancing electrophilicity. Molecular mechanics parameters derived from these calculations predict reactivity trends in larger bicyclic systems. For example, strained conformers in medium-ring bicyclo[m.1.0]alkan-2-ones influence regioselectivity in Diels-Alder reactions .

Q. How can contradictions in kinetic data for cyclopropyl phenyl ketone reduction be resolved?

Cyclopropyl phenyl ketone shows incomplete reduction (50% conversion) with excess NaBH₄ at 0°C, despite stoichiometric excess. IR and GC-MS analyses reveal side reactions, such as cyclopropane ring opening via electrophilic attack by BH₃ intermediates. Computational modeling (DFT) identifies transition states for competing pathways, while variable-temperature NMR tracks intermediates like borate esters. Adjusting solvent polarity (e.g., switching from isopropyl alcohol to THF) minimizes side reactions and improves yield .

Methodological Guidance

Q. What analytical techniques are suitable for monitoring hydrosilylation reactions of cyclopropyl phenyl ketone?

Hydrosilylation progress is tracked using in situ ¹H NMR spectroscopy, observing shifts in the carbonyl proton (δ 7.8–8.2 ppm) and the emergence of silane-derived signals (e.g., Si–H at δ 4.5–5.5 ppm). For quantitative analysis, GC with FID detection or LC-MS validates product purity. Kinetic studies employ time-resolved NMR to determine rate constants and assess catalyst turnover .

Q. How can computational methods predict the regioselectivity of cyclopropyl ketone reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for hydride attack or cyclopropane ring opening. Fukui indices identify electrophilic sites, while distortion/interaction analysis quantifies strain and electronic contributions. For example, the cyclopropane ring’s bending mode (1400–1500 cm⁻¹ in IR) correlates with reactivity in SN2-type mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.